molecular formula C15H28N2O6 B049529 tert-Butyloxycarbonyl-valyl-alpha-methylserine methyl ester CAS No. 114396-65-5

tert-Butyloxycarbonyl-valyl-alpha-methylserine methyl ester

Cat. No. B049529
M. Wt: 332.39 g/mol
InChI Key: LIGOGECYVNHKLT-BONVTDFDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyloxycarbonyl-valyl-alpha-methylserine methyl ester, also known as Boc-Val-OMe-αMeSer-OMe, is a synthetic peptide that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This peptide has been studied extensively for its mechanism of action and its biochemical and physiological effects. In

Mechanism Of Action

The mechanism of action of tert-Butyloxycarbonyl-valyl-alpha-methylserine methyl esterαMeSer-OMe is not fully understood. However, it is believed to work through the inhibition of enzymes involved in the biosynthesis of important cellular components such as DNA, RNA, and proteins. Additionally, it has been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes involved in programmed cell death.

Biochemical And Physiological Effects

Tert-Butyloxycarbonyl-valyl-alpha-methylserine methyl esterαMeSer-OMe has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and viruses. Additionally, it has been shown to induce apoptosis in cancer cells. tert-Butyloxycarbonyl-valyl-alpha-methylserine methyl esterαMeSer-OMe has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages And Limitations For Lab Experiments

Tert-Butyloxycarbonyl-valyl-alpha-methylserine methyl esterαMeSer-OMe has several advantages for lab experiments. It is a synthetic peptide, which means that it can be easily synthesized in large quantities. Additionally, it has been extensively studied, and its mechanism of action and biochemical and physiological effects are well understood. However, one limitation of tert-Butyloxycarbonyl-valyl-alpha-methylserine methyl esterαMeSer-OMe is that it is a relatively large peptide, which may limit its ability to cross cell membranes and reach its target site.

Future Directions

There are several future directions for the study of tert-Butyloxycarbonyl-valyl-alpha-methylserine methyl esterαMeSer-OMe. One potential direction is the development of new synthetic analogs of tert-Butyloxycarbonyl-valyl-alpha-methylserine methyl esterαMeSer-OMe with improved pharmacokinetic properties. Additionally, further studies are needed to fully understand the mechanism of action of tert-Butyloxycarbonyl-valyl-alpha-methylserine methyl esterαMeSer-OMe and its potential therapeutic applications. Finally, studies are needed to determine the safety and efficacy of tert-Butyloxycarbonyl-valyl-alpha-methylserine methyl esterαMeSer-OMe in humans.

Synthesis Methods

The synthesis of tert-Butyloxycarbonyl-valyl-alpha-methylserine methyl esterαMeSer-OMe involves the reaction of tert-butyloxycarbonyl-L-valine with α-methylserine methyl ester in the presence of a coupling reagent. This reaction results in the formation of tert-Butyloxycarbonyl-valyl-alpha-methylserine methyl esterαMeSer-OMe as a white crystalline powder. The purity of the synthesized peptide can be assessed using high-performance liquid chromatography (HPLC) and mass spectrometry.

Scientific Research Applications

Tert-Butyloxycarbonyl-valyl-alpha-methylserine methyl esterαMeSer-OMe has been extensively studied for its potential therapeutic applications. It has been shown to have antimicrobial, antifungal, and antiviral properties. Additionally, it has been studied for its potential use in cancer treatment due to its ability to induce apoptosis in cancer cells. tert-Butyloxycarbonyl-valyl-alpha-methylserine methyl esterαMeSer-OMe has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

CAS RN

114396-65-5

Product Name

tert-Butyloxycarbonyl-valyl-alpha-methylserine methyl ester

Molecular Formula

C15H28N2O6

Molecular Weight

332.39 g/mol

IUPAC Name

methyl (2S)-3-hydroxy-2-methyl-2-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]propanoate

InChI

InChI=1S/C15H28N2O6/c1-9(2)10(16-13(21)23-14(3,4)5)11(19)17-15(6,8-18)12(20)22-7/h9-10,18H,8H2,1-7H3,(H,16,21)(H,17,19)/t10-,15-/m0/s1

InChI Key

LIGOGECYVNHKLT-BONVTDFDSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@](C)(CO)C(=O)OC)NC(=O)OC(C)(C)C

SMILES

CC(C)C(C(=O)NC(C)(CO)C(=O)OC)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)C(C(=O)NC(C)(CO)C(=O)OC)NC(=O)OC(C)(C)C

synonyms

Boc-Val-alpha-MeSer-OMe
BVMSM
tert-butyloxycarbonyl-valyl-alpha-methylserine methyl este

Origin of Product

United States

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